molecular formula C12H11NO2 B136786 4-(1H-pyrrol-1-ylmethyl)benzoic acid CAS No. 137025-10-6

4-(1H-pyrrol-1-ylmethyl)benzoic acid

Cat. No. B136786
M. Wt: 201.22 g/mol
InChI Key: BVJRENXLDBXRHV-UHFFFAOYSA-N
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Description

The compound of interest, 4-(1H-pyrrol-1-ylmethyl)benzoic acid, is a pyrrole derivative that is structurally related to various benzoic acid compounds and pyrrole analogs. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-component reactions or coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the synthetic accessibility of such compounds . Similarly, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs were synthesized and characterized by various spectroscopic techniques, indicating the versatility of synthetic approaches for pyrrole derivatives .

Molecular Structure Analysis

The molecular structures of pyrrole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by spectral measurements . Additionally, DFT calculations have been employed to predict the spectral and geometrical data of these compounds, showing good correlation with experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The azo-benzoic acids, which are structurally related to pyrrole derivatives, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria being dependent on solvent composition and pH . This indicates the potential for diverse chemical reactivity in pyrrole-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be quite diverse. For instance, some pyrrole derivatives exhibit luminescent properties in both solution and solid state, and their luminescence can be enhanced upon aggregation in certain solvents . Additionally, the solvatochromic and thermochromic properties of metal-organic frameworks based on pyridin-4-yl benzoic acid have been investigated, showing that these compounds can change color in response to different stimuli . The electrochemical study of a pyrrole derivative also indicated its potential as a corrosion inhibitor .

Scientific Research Applications

Pharmacokinetics and Dietary Exposures

A study by Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for benzoic acid across different species (rats, guinea pigs, and humans) to understand metabolic and dosimetric variations. This research offers insights into the safety and dietary exposure levels of benzoic acid, which could indirectly relate to similar compounds like 4-(1H-pyrrol-1-ylmethyl)benzoic acid in terms of metabolic pathways and safety assessments (Hoffman & Hanneman, 2017).

Regulation of Gut Functions

Mao et al. (2019) reviewed the use of benzoic acid as an antimicrobial and antifungal preservative in food and feeds, highlighting its potential to improve gut health by regulating functions like digestion, absorption, and microbiota composition. This research suggests that derivatives of benzoic acid could also exhibit similar beneficial effects on gut functions, providing a foundation for exploring the applications of 4-(1H-pyrrol-1-ylmethyl)benzoic acid in nutritional and pharmaceutical contexts (Mao, Yang, Chen, Yu, & He, 2019).

Chemical and Biological Activities

Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing similar structural features to 4-(1H-pyrrol-1-ylmethyl)benzoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. This research provides insight into potential chemical and biological activities, underscoring the importance of structural analysis in understanding the multifaceted applications of such compounds (Boča, Jameson, & Linert, 2011).

Detoxification and Environmental Safety

Shoukat (2020) discussed the role of probiotics and lactic acid bacteria in detoxifying benzo[a]pyrene, a polycyclic aromatic hydrocarbon, suggesting that similar strategies could be employed for the detoxification of related compounds like 4-(1H-pyrrol-1-ylmethyl)benzoic acid. This approach highlights the potential environmental and health safety applications of such compounds through biological detoxification processes (Shoukat, 2020).

Safety And Hazards

The compound has been classified as a GHS07 . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(pyrrol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJRENXLDBXRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359295
Record name 4-(1H-pyrrol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-ylmethyl)benzoic acid

CAS RN

137025-10-6
Record name 4-(1H-pyrrol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrrol-1-ylmethyl)benzoic acid
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